Methyl 3-(2-methoxyphenyl)-2-methylbenzoate
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Overview
Description
Methyl 3-(2-methoxyphenyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoate core substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyphenyl)-2-methylbenzoate typically involves esterification reactions. One common method is the reaction of 3-(2-methoxyphenyl)-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyphenyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical methods.
Major Products Formed
Oxidation: Formation of 3-(2-methoxyphenyl)-2-methylbenzoic acid.
Reduction: Formation of 3-(2-methoxyphenyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(2-methoxyphenyl)-2-methylbenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-hydroxyphenyl)-2-methylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-(2-chlorophenyl)-2-methylbenzoate: Contains a chlorine atom instead of a methoxy group.
Methyl 3-(2-nitrophenyl)-2-methylbenzoate: Features a nitro group in place of the methoxy group.
Uniqueness
Methyl 3-(2-methoxyphenyl)-2-methylbenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-12(8-6-9-13(11)16(17)19-3)14-7-4-5-10-15(14)18-2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUJOXTGNYSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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